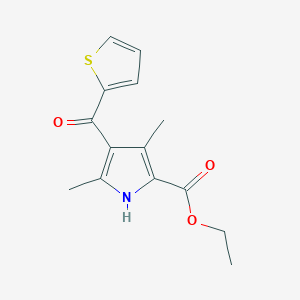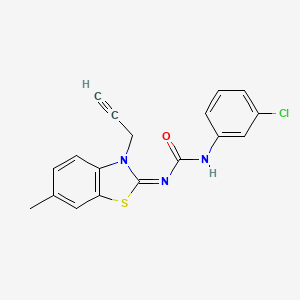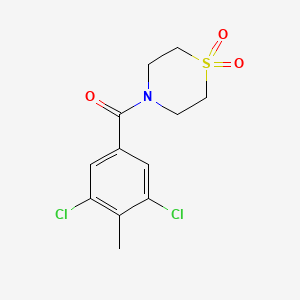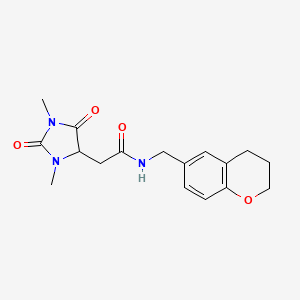![molecular formula C15H17NO7 B5602250 5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5602250.png)
5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C15H17NO7 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is 323.10050188 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sustainable Polymer and Material Science
A comprehensive review by Chernyshev, Kravchenko, and Ananikov (2017) in the Russian Chemical Reviews discusses the conversion of plant biomass into furan derivatives, including 5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid. This conversion is pivotal for sustainable polymer production, presenting an eco-friendly alternative to non-renewable hydrocarbon sources. The derivatives of 5-hydroxymethylfurfural (HMF), among which the compound is listed, are considered essential for developing new generations of polymers, functional materials, and fuels. This research emphasizes the critical role of such compounds in transitioning towards a bio-based chemical industry, underscoring their potential in creating monomers, polymers, and various carbon materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Biochemical and Pharmacological Applications
The biochemical and pharmacological realms have also recognized the importance of derivatives of 5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid. Hossain et al. (2020) in Current Medicinal Chemistry have outlined the discovery and development of related compounds showcasing significant cytotoxic properties, which could potentially lead to new anticancer drugs. Their research suggests that these compounds exhibit tumor-selective toxicity and can modulate multi-drug resistance, indicating their promising future in cancer treatment and possibly in treating other diseases due to their varied biological activities (Hossain, Enci, Dimmock, & Das, 2020).
Antioxidant Properties and Health Benefits
Exploring the broader spectrum of health benefits, the compound's derivatives have been studied for their antioxidant properties. Naveed et al. (2018) in Biomedicine & Pharmacotherapy have reviewed the pharmacological effects of Chlorogenic Acid (CGA), a compound structurally similar to 5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid. CGA has been identified to play crucial roles in modulating lipid and glucose metabolism, offering therapeutic potential against various disorders such as diabetes, cardiovascular disease, and obesity. This highlights the compound's derivatives as significant contributors to developing dietary supplements and functional foods with health-promoting properties (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-14(20)9-6-7-10(15(21)23-2)11(8-9)16-12(17)4-3-5-13(18)19/h6-8H,3-5H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYTWRDZZZKDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![(NE)-N-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5602182.png)
![2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)

![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
